tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate
Overview
Description
tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a fluoro-substituted phenyl ring, an imidazole ring, and a piperidine carboxylate group
Preparation Methods
The synthesis of tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, followed by the introduction of the fluoro-substituted phenyl group. The piperidine ring is then synthesized and attached to the imidazole moiety. Finally, the tert-butyl carboxylate group is introduced to complete the synthesis .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Scientific Research Applications
tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluoro-substituted phenyl ring and the imidazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate include other fluoro-substituted phenyl derivatives and imidazole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture. The presence of the trifluoromethyl group and the tert-butyl carboxylate group in this compound provides unique properties, such as increased lipophilicity and stability .
Biological Activity
Tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate (CAS Number: 1082950-48-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a piperidine ring, an imidazole moiety, and a trifluoromethyl-substituted phenyl group. Its molecular formula is , with a molecular weight of 413.42 g/mol .
Biological Activity Overview
This compound has been investigated for various biological activities, particularly in the context of cancer therapy and enzyme inhibition.
1. Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A375 (melanoma) | 3.9 | Induction of apoptosis via ERK pathway |
SW480 (colon cancer) | 2.6 | Inhibition of PI3K-Akt signaling |
SKM28 (leukemia) | 8.0 | Blockade of CDC42 activity |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50% .
2. Enzyme Inhibition
The compound has been identified as a potent inhibitor of CDC42, a member of the Rho GTPase family involved in various cellular processes including cell cycle progression and cytoskeletal dynamics. Inhibition of CDC42 can lead to reduced tumor growth and metastasis.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- CDC42 Inhibition : The compound disrupts CDC42 signaling pathways, leading to decreased cell motility and invasiveness .
- Apoptosis Induction : It promotes apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .
Study on Melanoma Cells
A recent study evaluated the effects of this compound on A375 melanoma cells, demonstrating that it significantly reduced cell viability and induced apoptosis through activation of the ERK pathway. The study reported an IC50 value of 3.9 μM, indicating strong anticancer potential .
Colon Cancer Research
In another investigation involving SW480 colon cancer cells, this compound exhibited an IC50 value of 2.6 μM. The researchers concluded that its mechanism involved inhibition of the PI3K-Akt pathway, which is critical for cancer cell survival and proliferation .
Properties
IUPAC Name |
tert-butyl 4-[5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F4N3O2/c1-19(2,3)29-18(28)27-8-6-12(7-9-27)17-25-11-16(26-17)13-4-5-15(21)14(10-13)20(22,23)24/h4-5,10-12H,6-9H2,1-3H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLYEBNXXOZNAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(N2)C3=CC(=C(C=C3)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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